2-(1,4-Diazepan-1-yl)acetamide dihydrochloride
Overview
Description
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3O and a molecular weight of 230.14 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride typically involves the reaction of 1,4-diazepane with acetic anhydride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Dichloromethane or similar organic solvent
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control
Purification: Crystallization or recrystallization to obtain high purity
Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reaction with reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted diazepane derivatives
Scientific Research Applications
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: In studies involving enzyme inhibition and receptor binding
Medicine: Potential therapeutic applications in treating neurological disorders
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)acetamide
- Piperazin-1-yl derivatives
- Thiadiazole derivatives
Uniqueness
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is unique due to its specific diazepane structure, which imparts distinct chemical and biological properties. Compared to piperazine and thiadiazole derivatives, it offers different reactivity and binding characteristics, making it valuable in diverse research applications .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUOXVCMCOMVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171720-80-1 | |
Record name | 2-(1,4-diazepan-1-yl)acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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